Deiodoamiodarone

Overview

Description

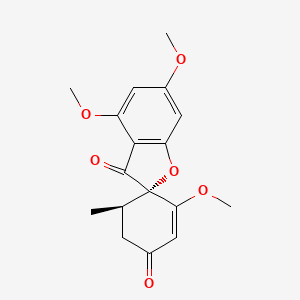

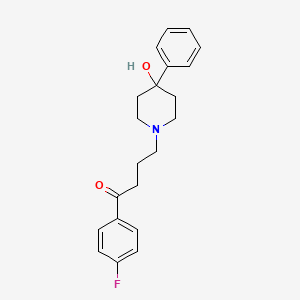

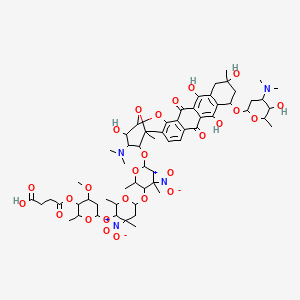

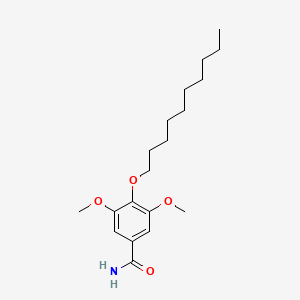

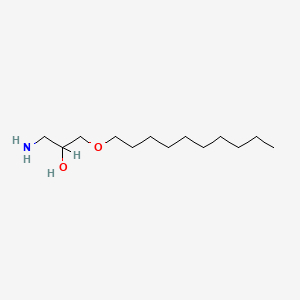

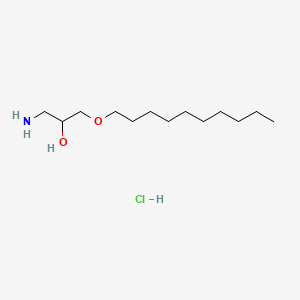

Deiodoamiodarone is a compound with the molecular formula C25H31NO3 . It is a derivative of Amiodarone, which is a frequently prescribed anti-arrhythmic medication . Amiodarone is approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of life-threatening ventricular arrhythmias .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H31NO3 . The InChI representation of the molecule is InChI=1S/C25H31NO3/c1-4-7-11-23-24 (21-10-8-9-12-22 (21)29-23)25 (27)19-13-15-20 (16-14-19)28-18-17-26 (5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.5 g/mol . The compound is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56 .

Scientific Research Applications

Inhibition of Type 2 Iodothyronine Deiodinase

- Overview: The research by Rosene et al. (2010) highlights the inhibition of type 2 iodothyronine deiodinase (D2) by amiodarone and its metabolite, deiodoamiodarone. This inhibition is significant for understanding thyroid hormone economy changes, such as elevated plasma TSH levels, associated with amiodarone treatment.

- Key Findings: Amiodarone and this compound act as noncompetitive inhibitors of D2, and this inhibition at the pituitary gland level contributes to the rise in TSH seen in patients taking amiodarone. The study demonstrates the importance of D2 in the mechanism of TSH feedback under the influence of amiodarone and its metabolites.

- Reference: Rosene et al., 2010

- Overview: A comprehensive review by Bianco et al. (2002) places the advances in our understanding of the iodothyronine deiodinases, including the impact of drugs like amiodarone on thyroid physiology, into a biochemical and physiological context.

- Key Insights: This research emphasizes the role of D2, inhibited by compounds like this compound, in human plasma T3 production, and the pathophysiology of iodothyronine deiodination during illness and amiodarone therapy.

- Reference: Bianco et al., 2002

- Overview: Ha et al. (2000) conducted a study focusing on the structure-effect relationships of amiodarone analogues, including this compound, on the inhibition of thyroxine deiodination.

- Findings: The study found that amiodarone analogues, including this compound, inhibited thyroxine deiodination competitively. This indicates that the metabolites of amiodarone, like this compound, could contribute to thyroid dysfunction observed in amiodarone therapy.

- Reference: Ha et al., 2000

- Overview: Deng et al. (2011) investigated the metabolites of amiodarone, including this compound, in human bile and their formation via various metabolic pathways.

- Insights: The study revealed novel metabolic pathways for amiodarone, including deiodination, and underscored the significance of bile as an excretion pathway for these metabolites.

- Reference: [Deng et al., 2011](https://consensus.app/papers/identification-amiodarone-metabolites-human-bile-deng/61a42d97dfd751499e0c64e70d339f73/?utm_source=chatgpt)

Mechanism of Action

Target of Action

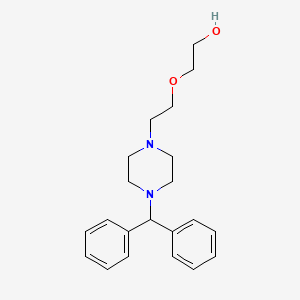

Deiodoamiodarone is an intermediate of amiodarone . Amiodarone is a class III antiarrhythmic drug . It is known to interact with multiple molecular targets, including potassium, sodium, and calcium channels, as well as non-ion channel targets . .

Mode of Action

Amiodarone, the parent compound of this compound, is known to block potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It is plausible that this compound may share similar modes of action, but specific studies are needed to confirm this.

Biochemical Pathways

Amiodarone affects multiple biochemical pathways due to its interaction with various ion channels. It inhibits inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh)

Pharmacokinetics

Amiodarone is known for its complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The time to peak amiodarone concentrations in the plasma is relatively long, 3-7 hours, and considerably less than 100% of an oral dose reaches the systemic circulation

Result of Action

The major and consistent long-term effect of amiodarone is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This is most likely due to a decrease in the current density of IK and Ito

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to other environmental agents can impact the effectiveness of a drug . .

properties

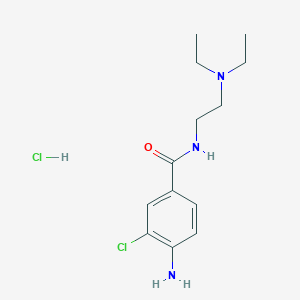

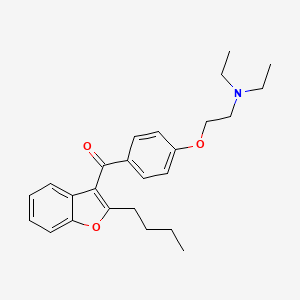

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXBMCTFUFPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178139 | |

| Record name | Deiodoamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23551-25-9 | |

| Record name | (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23551-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deiodoamiodarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deiodoamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEIODOAMIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.